

# GSK3368715 Combination Therapy: A Preclinical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | GSK3368715 hydrochloride |           |
| Cat. No.:            | B10823057                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

GSK3368715 is a first-in-class, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] These enzymes play a crucial role in regulating gene expression and protein function, and their dysregulation is implicated in various cancers.[3] While the clinical development of GSK3368715 as a monotherapy was halted due to a challenging risk/benefit profile observed in a Phase 1 trial, preclinical data highlights its potential in combination therapies, offering valuable insights for ongoing cancer research.[4]

This guide provides a comprehensive comparison of GSK3368715's performance in preclinical combination studies, supported by experimental data and methodologies. It aims to inform the scientific community about the potential synergistic mechanisms that could be explored with other targeted agents.

## Preclinical Combination Strategies and Supporting Data

Preclinical research has identified synergistic anti-tumor activity when GSK3368715 is combined with other targeted therapies, particularly PRMT5 inhibitors and PARP inhibitors.

## **Combination with PRMT5 Inhibitors**



The most robust preclinical evidence for GSK3368715 combination therapy lies in its synergy with PRMT5 inhibitors. PRMT5 is the primary Type II PRMT, and its inhibition complements the action of GSK3368715.

Mechanism of Synergy: The combination of a Type I PRMT inhibitor (GSK3368715) and a PRMT5 inhibitor (e.g., GSK3326595) leads to a more comprehensive blockade of arginine methylation, resulting in synergistic cancer cell growth inhibition.[5][6] This effect is particularly pronounced in tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5. This pre-existing partial inhibition of PRMT5 in MTAP-deleted cells increases their sensitivity to Type I PRMT inhibition by GSK3368715.[5][6]

#### Quantitative Data from Preclinical Studies:

| Cell Line              | Cancer Type                   | <b>Combination Agent</b>        | Effect                                                   |
|------------------------|-------------------------------|---------------------------------|----------------------------------------------------------|
| A549 (MTAP-deleted)    | Non-Small Cell Lung<br>Cancer | PRMT5 inhibitor<br>(GSK3326595) | Synergistic inhibition of cell proliferation             |
| HCT116 (MTAP-wildtype) | Colorectal Carcinoma          | PRMT5 inhibitor<br>(GSK3326595) | Additive to synergistic inhibition of cell proliferation |
| L-363 (MTAP-deleted)   | Multiple Myeloma              | PRMT5 inhibitor<br>(GSK3326595) | Synergistic induction of apoptosis                       |

#### Experimental Protocol: In Vitro Cell Proliferation Assay

- Cell Culture: Cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Drug Treatment: Cells were seeded in 96-well plates and treated with a dilution series of GSK3368715, a PRMT5 inhibitor (GSK3326595), or the combination of both for 72 hours.
- Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell
   Viability Assay (Promega) according to the manufacturer's instructions.







 Data Analysis: The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathway: GSK3368715 and PRMT5 Inhibitor Synergy in MTAP-deleted Cancer





Click to download full resolution via product page

Caption: Synergy of GSK3368715 and a PRMT5 inhibitor in MTAP-deleted cancer cells.



### **Combination with PARP Inhibitors**

Preclinical studies have also suggested a synergistic relationship between Type I PRMT inhibition and PARP inhibition, particularly in the context of MTAP-deficient non-small cell lung cancer (NSCLC).[7]

Mechanism of Synergy: The inhibition of Type I PRMTs can induce DNA damage. This increased DNA damage sensitizes cancer cells to PARP inhibitors, which block a key pathway in DNA damage repair. The combination of these two mechanisms leads to a synthetic lethal effect and enhanced tumor cell killing.[7]

Quantitative Data from a Preclinical Study:

| Cell Line                  | Cancer Type                   | Combination Agent            | Synergy Score<br>(Bliss) |
|----------------------------|-------------------------------|------------------------------|--------------------------|
| A549 (MTAP-deleted)        | Non-Small Cell Lung<br>Cancer | Talazoparib (PARP inhibitor) | >10 (Strong Synergy)     |
| SK-LU-1 (MTAP-<br>deleted) | Non-Small Cell Lung<br>Cancer | Talazoparib (PARP inhibitor) | >10 (Strong Synergy)     |
| A549 (MTAP-repleted)       | Non-Small Cell Lung<br>Cancer | Talazoparib (PARP inhibitor) | <5 (Reduced<br>Synergy)  |

Experimental Protocol: y-H2AX Staining for DNA Damage

- Cell Treatment: A549 cells were treated with a Type I PRMT inhibitor (MS023, a tool compound similar to GSK3368715), a PARP inhibitor (Talazoparib), or the combination for 24 hours.
- Immunofluorescence: Cells were fixed, permeabilized, and incubated with a primary antibody against γ-H2AX, a marker of DNA double-strand breaks.
- Visualization: Following incubation with a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining, cells were imaged using a fluorescence microscope.



 Quantification: The number of γ-H2AX foci per cell was quantified to assess the level of DNA damage.

Experimental Workflow: Assessing Synergy of PRMT1 and PARP Inhibitors



Click to download full resolution via product page

Caption: Workflow for evaluating the synergy between GSK3368715 and PARP inhibitors.

# Comparison with Alternative PRMT Inhibitors in Clinical Development



While GSK3368715's clinical journey was short-lived, other PRMT inhibitors, primarily targeting PRMT5, have progressed further. These serve as important comparators for understanding the landscape of PRMT-targeted cancer therapies.

| Drug                          | Target                       | Phase of<br>Development | Key Clinical<br>Findings                                                                                                                                                      |
|-------------------------------|------------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GSK3368715                    | Type I PRMTs                 | Phase 1 (Terminated)    | Monotherapy: Best response of stable disease in 29% of patients with advanced solid tumors; trial terminated due to thromboembolic events and lack of efficacy.[6]            |
| GSK3326595 (JNJ-<br>64619178) | PRMT5                        | Phase 1/2               | Monotherapy: Objective response rate of 5.6% in a broad population of patients with solid tumors and lymphomas; higher response rate of 11.5% in adenoid cystic carcinoma.[8] |
| PRT811                        | PRMT5                        | Phase 1                 | Monotherapy: Showed an acceptable safety profile and clinical activity in patients with glioma and metastatic uveal melanoma.                                                 |
| AMG 193                       | PRMT5 (MTAP-<br>cooperative) | Phase 1                 | Specifically targets MTAP-deleted solid tumors.[8]                                                                                                                            |



## **Concluding Remarks**

The preclinical data for GSK3368715 in combination settings, particularly with PRMT5 inhibitors and PARP inhibitors, suggests rational and potentially effective therapeutic strategies. The strong mechanistic basis for synergy, especially in biomarker-defined populations such as MTAP-deleted tumors, warrants further investigation with other Type I PRMT inhibitors. While the clinical development of GSK3368715 itself did not proceed, the insights gained from its preclinical evaluation continue to be valuable for the broader field of epigenetic drug development and combination therapies in oncology. Future research in this area should focus on validating these preclinical findings and exploring novel combinations with next-generation PRMT inhibitors that may possess a more favorable therapeutic window.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. librarysearch.colby.edu [librarysearch.colby.edu]
- 7. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- To cite this document: BenchChem. [GSK3368715 Combination Therapy: A Preclinical Guide for Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823057#gsk3368715-combination-therapy-for-cancer-treatment]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com